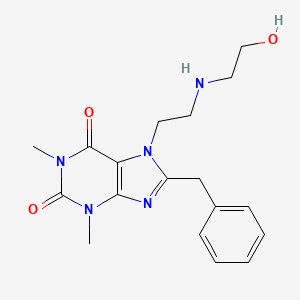
Theophylline, 8-benzyl-7-(2-((2-hydroxyethyl)amino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AC 85 is a bamifylline metabolite in human plasma.
Applications De Recherche Scientifique
1. Synthesis of Tetrahydro-6-imino-2-oxo-7H-purine Derivatives
Theophylline has been utilized in the synthesis of various derivatives, including tetrahydro-6-imino-2-oxo-7H-purine. This synthesis involves the conversion of theophylline to its 7-(2-phenyl-2-methanesulfonyloxy)ethyl congener, followed by treatment with ammonia or primary amines. This process results in products like the styrene analogue and 7-(2-amino-2-phenylethyl)theophylline. The structural elucidation of these compounds is achieved through spectroscopic analysis, including HMBC correlation and X-ray crystallography (Kozai, Ogimoto, & Maruyama, 2000).
2. Potential Cardiovascular Effects
Some theophylline derivatives, particularly 7,8-disubstituted theophyllines with chiral or achiral moieties of 1,2-aminoalcohol in position 8, have shown potential effects on the cardiovascular system. These compounds have been studied for their antiarrhythmic activity, with some exhibiting effects similar to quinidine but with significantly lower toxicity. For example, racemic 7-beta-hydroxyethyl-8-(1'-hydroxybut-2'-yl) aminotheophylline and its enantiomers demonstrated notable antiarrhythmic activity (Drabczyńska et al., 1988).
3. Antimicrobial and Antiviral Agents
Theophylline derivatives have been investigated for their potential as antimicrobial and antiviral agents. Research in this area aims to find new antimicrobial agents among purine derivatives, given their long-standing use in medical practice. Synthesis methods for 7,8-disubstituted theophylline derivatives have been developed, and their physical and chemical properties, as well as potential applications as antistaphylococcal and antifungal agents, have been explored (Ivanchenko, 2018).
4. Adenosine Receptor Antagonism
Research has shown that certain theophylline derivatives act as potent antagonists at A1- and A2-adenosine receptors in brain tissue. For instance, 1,3-dialkyl-8-(p-sulfophenyl)xanthines are more potent than theophylline in this regard. This property is crucial in understanding the physiological effects of theophylline derivatives on the central nervous system and cardiovascular system (Daly, Padgett, Shamim, Butts-Lamb, & Waters, 1985).
Propriétés
Numéro CAS |
80296-66-8 |
|---|---|
Nom du produit |
Theophylline, 8-benzyl-7-(2-((2-hydroxyethyl)amino)ethyl)- |
Formule moléculaire |
C18H23N5O3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
8-benzyl-7-[2-(2-hydroxyethylamino)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O3/c1-21-16-15(17(25)22(2)18(21)26)23(10-8-19-9-11-24)14(20-16)12-13-6-4-3-5-7-13/h3-7,19,24H,8-12H2,1-2H3 |
Clé InChI |
BZBIGFTZTTYEMF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCNCCO |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCNCCO |
Apparence |
Solid powder |
Autres numéros CAS |
80296-66-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AC 85; AC85; AC-85 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)
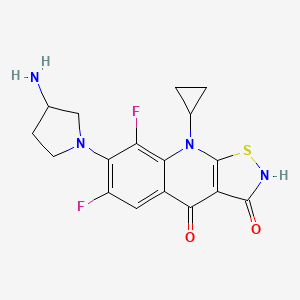
![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)
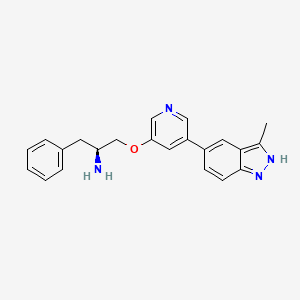
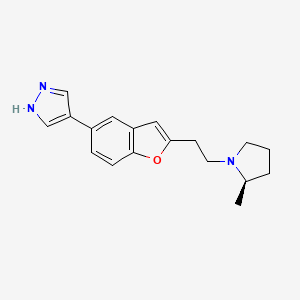
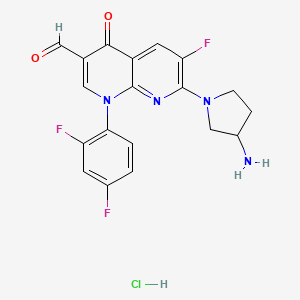
![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)
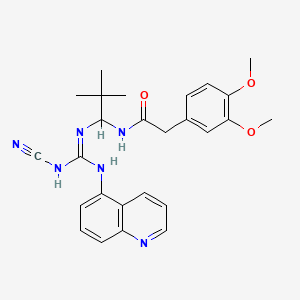
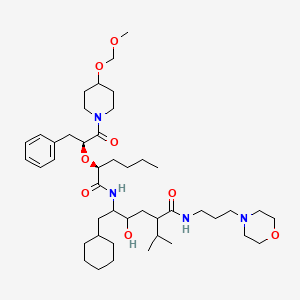
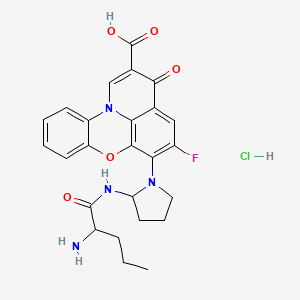
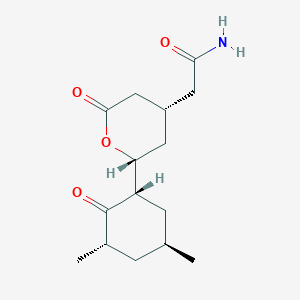
![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)
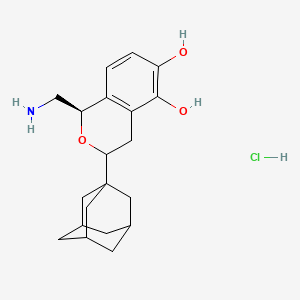
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea](/img/structure/B1664257.png)